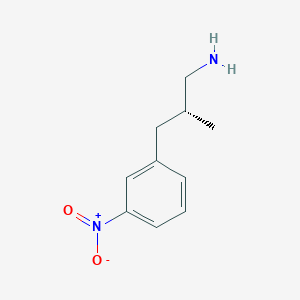

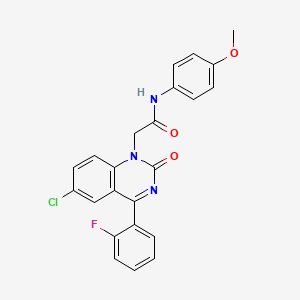

![molecular formula C19H29ClN2O4 B2825982 Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate CAS No. 473804-59-0](/img/structure/B2825982.png)

Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to interact favorably with biological targets . The presence of the allylphenoxy and hydroxypropyl groups suggest that this compound could have unique properties and interactions, but without specific studies, it’s hard to say what those might be .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Piperazine derivatives can participate in a variety of reactions, including those involving their amino groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties can be influenced by factors such as the presence of functional groups and the overall structure of the molecule .Scientific Research Applications

Potential Therapeutic Agents for Cocaine Abuse : Research has explored oxygenated analogues of piperazine compounds as potential extended-release cocaine-abuse therapeutic agents. These compounds, such as 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935), have been shown to bind to the dopamine transporter and inhibit dopamine uptake, suggesting their potential in decreasing cocaine-maintained behavior without affecting other behaviors (Lewis et al., 1999).

Antimicrobial and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized and tested for their antimicrobial, antilipase, and antiurease activities. Some of these compounds have shown promising results in combating test microorganisms, indicating potential applications in medicinal chemistry (Başoğlu et al., 2013).

Photoluminescence Properties : Research into coordination polymers using drug ligands such as Enoxacin has shown that certain compounds exhibit strong blue fluorescence under UV light. This property could be potentially useful in developing materials with specific optical characteristics (Yu et al., 2006).

Anticancer Activities : Some derivatives, like 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208), have shown in vivo and in vitro anticancer activity. The study of these compounds' metabolism in rats helps in understanding their pharmacokinetics and potential as cancer therapeutics (Jiang et al., 2007).

Polymer Science Applications : Piperazine compounds have also been investigated in the context of polymer science. For example, certain synthesized piperazine derivatives have been tested for their performance in polypropylene copolymers, providing insights into the thermooxidative stability of these materials (Desai et al., 2004).

Mechanism of Action

properties

IUPAC Name |

ethyl 4-[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4.ClH/c1-3-7-16-8-5-6-9-18(16)25-15-17(22)14-20-10-12-21(13-11-20)19(23)24-4-2;/h3,5-6,8-9,17,22H,1,4,7,10-15H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWNSCQOHUQKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2CC=C)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid](/img/structure/B2825899.png)

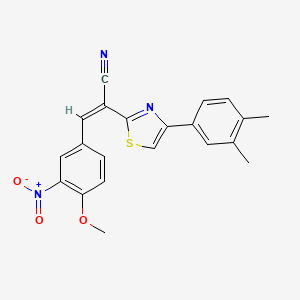

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2825901.png)

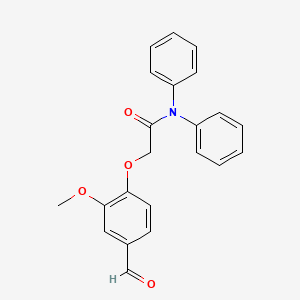

![4-hydroxy-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2825902.png)

![7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B2825909.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2825910.png)

![4-(3-fluoro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2825916.png)

![6-[(2,4-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2825917.png)